methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate
Overview
Description
Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate is an indole derivative . Indole derivatives are known to have a wide range of biological activities and can interact with multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the biological context . They can interact with their targets in different ways, leading to various biological effects . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects induced by its interaction with its targets. Indole derivatives can induce a wide range of effects due to their diverse biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate typically involves the functionalization of tryptophan derivatives. One common method includes the direct C7 functionalization of tryptophan, followed by esterification. For instance, a solution of tryptophan derivative in an appropriate solvent is treated with a chlorinating agent to introduce the chloro group at the C7 position. This is followed by esterification using methanol and an acid catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of amino-indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Similar structure but lacks the chloro group at the C7 position.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents and biological activities.
Uniqueness
Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate is unique due to the presence of the chloro group at the C7 position, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-12(16)10(14)5-7-6-15-11-8(7)3-2-4-9(11)13/h2-4,6,10,15H,5,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSCFRDQHOTFSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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